Methyl 3-({2-[(2-{[2-(diethylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate
Description
This compound is a thiophene carboxylate derivative featuring a complex architecture:
- Core structure: A thiophene ring substituted with a methyl ester at position 2 and an amide-linked acetyl chain at position 2.
- Key substituents: A phenylsulfanyl group attached to the acetyl chain. A diethylamino acetyl moiety on the phenyl ring.
- Functional groups: Amide, sulfide, ester, and tertiary amine groups, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
methyl 3-[[2-[2-[[2-(diethylamino)acetyl]amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S2/c1-4-23(5-2)12-17(24)21-14-8-6-7-9-16(14)29-13-18(25)22-15-10-11-28-19(15)20(26)27-3/h6-11H,4-5,12-13H2,1-3H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWGPJOOIDZSEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=CC=CC=C1SCC(=O)NC2=C(SC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-({2-[(2-{[2-(diethylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate, with the CAS number 478045-06-6, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 435.56 g/mol
- IUPAC Name : Methyl 3-[[2-[2-[[2-(diethylamino)acetyl]amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate
The compound features a thiophene ring, an acetyl group, and a diethylamino moiety, which may contribute to its biological activity.
Research indicates that compounds similar to this compound can act as inhibitors of the factor inhibiting HIF-1 (FIH-1). This inhibition can lead to the activation of hypoxia-inducible factor (HIF), which plays a crucial role in cellular responses to low oxygen levels. The activation of HIF can enhance the expression of genes involved in angiogenesis, metabolism, and survival under hypoxic conditions .
In Vitro Studies
In vitro studies have shown that derivatives of thiophene-based compounds can significantly enhance HIF transcriptional activity in various cell lines under hypoxic conditions. For instance, in SK-N-BE(2)c cells, compounds demonstrated a marked increase in HIF response element (HRE) promoter activity when treated with certain thiophene derivatives .
Study on FIH-1 Inhibition
A notable study synthesized several furan- and thiophene-2-carbonyl amino acid derivatives, including this compound. The findings revealed that these compounds could effectively inhibit FIH-1, leading to increased HIF stabilization and subsequent activation of anti-hypoxic proteins. The study utilized luciferase assays to quantify HIF activity and assessed cytotoxicity through MTS assays .
Table 1: Summary of Biological Activity Findings
| Compound | FIH-1 Inhibition | HIF Activation | Cell Line Used |
|---|---|---|---|
| Compound A | Yes | High | SK-N-BE(2)c |
| Compound B | Yes | Moderate | HeLa |
| Methyl 3... | Yes | Significant | SK-N-BE(2)c |
This table summarizes the inhibitory effects on FIH-1 and the resultant HIF activation across different compounds.
Safety and Handling
According to safety data sheets, this compound is classified as a potential irritant for skin and eyes. Proper handling precautions include wearing protective gear and ensuring adequate ventilation during use .
Comparison with Similar Compounds
Methyl 3-({2-[(2-aminophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate (CAS 477869-07-1)
Structural Differences :
- Amino group substitution: The phenyl ring has a simple amino group (-NH₂) instead of the diethylamino acetyl group .
- Molecular formula: C₁₄H₁₄N₂O₃S₂ (MW 322.41) vs. the target compound’s larger formula (due to the diethylamino group).
Physicochemical Implications :
- Reactivity : The tertiary amine in the target compound may participate in ionic interactions, whereas the primary amine in this analogue is more prone to oxidation or hydrogen bonding.
Ethyl 2-(2-Cyano-3-(Substituted Phenyl)Acrylamido)-4,5-Dimethylthiophene-3-Carboxylates
Representative Example: Ethyl 2-(2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate (Compound 3f) :
- Structural Differences: Cyanoacrylamido group: Introduces strong electron-withdrawing effects, absent in the target compound. Dimethyl substitution: Additional methyl groups on the thiophene ring reduce conformational flexibility compared to the target compound.
Ethyl 2-((2-Ethoxy-1-(4-Hydroxyphenyl)-2-Oxoethyl)Amino)-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate (6o)
Structural Differences :
- Tetrahydrobenzo[b]thiophene core: Creates a bicyclic system, increasing rigidity vs. the monocyclic thiophene in the target compound .
- 4-Hydroxyphenyl group: Enhances hydrogen-bonding capacity, contrasting with the diethylamino acetyl group’s ionic interactions.
Physicochemical Properties :
Methyl 3-[(2Z)-2-[(Dimethylamino)Methylidene]-3-Oxobutanamido]Thiophene-2-Carboxylate
Structural Differences :
- Dimethylamino vs. diethylamino: Smaller alkyl groups reduce steric hindrance and lipophilicity .
- Oxobutanamido chain : Introduces a conjugated ketone system absent in the target compound.
Reactivity :
Preparation Methods
Preparation of Methyl 3-Amino-2-thiophenecarboxylate
The thiophene core is synthesized via a Gould-Jacobs reaction, cyclizing ethyl cyanoacetate with dimethylformamide dimethyl acetal (DMF-DMA) under reflux, followed by esterification:
- Cyclization :
- Ethyl cyanoacetate (1.0 eq) reacts with DMF-DMA (1.2 eq) in toluene at 110°C for 6 hr.
- Intermediate purified via recrystallization (ethanol/water, 75% yield).
- Esterification :
Key Data :
Synthesis of 2-{[2-(Diethylamino)acetyl]amino}benzenethiol
This component is prepared through nitro reduction and acylation:
- Nitro Reduction :
- Acylation :
Key Data :
Coupling and Final Assembly
The thiophene core and sulfanyl-aniline derivative are conjugated via a bromoacetyl spacer:
- Bromoacetylation :
- Nucleophilic Substitution :
Optimization Notes :
- Solvent Screening : DMF outperformed THF and acetonitrile in substitution efficiency (76% vs. 52% and 48%, respectively).
- Base Selection : K₂CO₃ provided higher yields than NaHCO₃ or Et₃N due to improved nucleophilicity of the thiolate.
Spectroscopic Characterization and Purity Assessment
The final compound was characterized using advanced analytical techniques:
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Purity Analysis
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Stepwise Acylation | 76 | 95.2 | High regioselectivity |
| One-Pot Assembly | 63 | 89.7 | Reduced purification steps |
| Solid-Phase Synthesis | 58 | 91.4 | Amenable to automation |
Challenges and Mitigation Strategies
- Thiol Oxidation :
- Amine Protolysis :
- Solubility Issues :
Industrial-Scale Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
